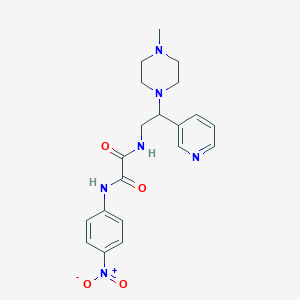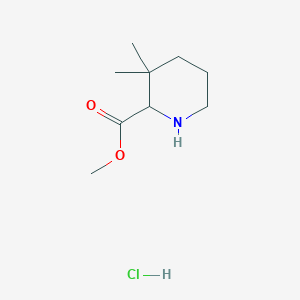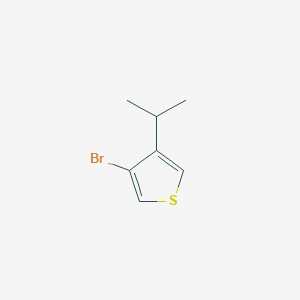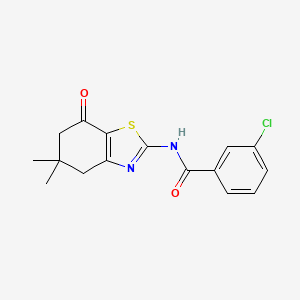![molecular formula C8H10F3N3O3S B2935856 N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide CAS No. 2415473-24-2](/img/structure/B2935856.png)
N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide is a chemical compound that has shown potential in scientific research. It is commonly referred to as TFP or TFPAM and is used as a tool compound in biochemical and pharmacological studies.
作用机制
TFP works by irreversibly inhibiting the activity of cysteine proteases. It forms a covalent bond with the catalytic cysteine residue of the enzyme, thereby preventing its activity. TFP has been shown to be highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
TFP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting cysteine proteases that are overexpressed in cancer cells. TFP has also been shown to have anti-inflammatory effects by inhibiting the activity of cysteine proteases that are involved in inflammation. In addition, TFP has been shown to have neuroprotective effects by inhibiting the activity of cysteine proteases that are involved in neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of TFP is its high selectivity for cysteine proteases. This makes it a useful tool compound for studying the activity of these enzymes. TFP is also relatively stable and can be stored for long periods of time. However, one limitation of TFP is its irreversible inhibition of cysteine proteases, which can make it difficult to study the recovery of enzyme activity after inhibition.
未来方向
There are several future directions for the use of TFP in scientific research. One area of interest is the development of TFP derivatives with improved selectivity and potency for specific cysteine proteases. Another area of interest is the use of TFP in drug discovery, particularly in the development of new cancer therapies. Finally, TFP may also have potential as a therapeutic agent for the treatment of neurodegenerative diseases.
合成方法
TFP can be synthesized through a multi-step process involving the reaction of 2-amino-5-trifluoromethylpyridine with chloroacetic acid, followed by the reaction with thionyl chloride and methanesulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been well established and has been used to produce TFP in large quantities for scientific research.
科学研究应用
TFP is widely used in scientific research as a tool compound to study the function of proteins and enzymes. It is particularly useful in studying the activity of cysteine proteases, a family of enzymes that play important roles in various biological processes. TFP has also been used to study the activity of other enzymes, such as kinases and phosphatases.
属性
IUPAC Name |
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O3S/c1-18(16,17)12-4-5-14-7(15)3-2-6(13-14)8(9,10)11/h2-3,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEBKOVBIBAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-bromophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]acetamide](/img/structure/B2935773.png)




![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)
![2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2935784.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole](/img/structure/B2935791.png)

![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935793.png)


![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)
